Kojibiose is typically derived from the fermentation of carbohydrates by specific microorganisms. Notably, it can be isolated from Leuconostoc mesenteroides, a bacterium used in the production of dextran from sucrose. Additionally, enzymatic synthesis methods using kojibiose phosphorylase from Thermoanaerobacter brockii have been developed to produce kojibiose efficiently from glucose substrates .
Kojibiose falls under the category of oligosaccharides, specifically disaccharides. It is classified as a glycoside due to the presence of a glycosidic bond between its constituent monosaccharides. Kojibiose is also categorized within the group of prebiotic oligosaccharides, which are known to promote beneficial gut microbiota.
The synthesis of kojibiose can be achieved through several methods:
The enzymatic synthesis typically involves optimizing conditions such as temperature, pH, and substrate concentration to maximize yield. For instance, studies have shown that using immobilized enzymes can enhance the efficiency and scalability of kojibiose production .
Kojibiose can participate in various chemical reactions:
The enzymatic reactions involving kojibiose are often characterized by specific conditions such as temperature, pH, and enzyme concentration that optimize reaction rates and yields .
Kojibiose acts primarily as a prebiotic by promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. The mechanism involves:
Studies have shown that diets enriched with prebiotic oligosaccharides like kojibiose can lead to improved gut health markers and enhanced immune function .
Relevant analyses include chromatographic techniques for purity assessment and spectroscopic methods for structural verification .
Kojibiose has several scientific uses:
Kojibiose (systematic name: 2-O-α-D-glucopyranosyl-D-glucose) is a disaccharide composed of two glucose units linked by an α-1,2-glycosidic bond. Its molecular formula is C₁₂H₂₂O₁₁, with a molar mass of 342.30 g/mol and a density of 1.688 g/mL [1]. The reducing end features an aldehyde group that can undergo mutarotation, while the non-reducing end has a fixed α-configuration. This unique linkage confers resistance to mammalian digestive enzymes, allowing it to reach the colon intact [3] [6].
Kojibiose phosphorylase (EC 2.4.1.230) is a key enzyme in its metabolism, catalyzing the reversible phosphorolysis of kojibiose into β-D-glucose-1-phosphate and glucose. Kinetic parameters for this enzyme from Escherichia coli are as follows [4]:
Table 1: Kinetic Parameters of Kojibiose Phosphorylase (YcjT) from E. coli
Substrate | kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|
Kojibiose | 1.05 | 1.1 | 1.12 × 10³ |
Phosphate | 0.82 | 1.1 | 1.34 × 10³ |
Kojibiose was first isolated in 1953 from "koji," a product of rice fermentation by Aspergillus oryzae, and subsequently identified in sake extracts and honey, where it constitutes ~3% of total sugars [1] [3]. Early structural studies relied on acid hydrolysis and enzymatic assays, revealing its α-1,2 linkage. The 1990s saw advancements via NMR and X-ray crystallography, confirming the equatorial orientation of the glycosidic bond [6] [9]. A breakthrough came with the discovery of kojibiose-specific enzymes, such as the kojibiose phosphorylase in Thermoanaerobacter brockii (2006) and the kojibiose hydrolase in Mucilaginibacter mallensis (2021), which facilitated precise structural validation and large-scale production [4] [7].
Kojibiose exhibits distinct properties compared to other α-linked glucobioses due to its glycosidic bond orientation:
Table 2: Comparative Analysis of α-Linked Glucobioses
Disaccharide | Glycosidic Bond | Biological Occurrence | Key Functional Differences |
---|---|---|---|
Kojibiose | α-1,2 | Honey, sake, bacterial LTAs | Prebiotic; resistant to digestive enzymes |
Maltose | α-1,4 | Starch hydrolysis | Digestible; primary carbon source |
Nigerose | α-1,3 | Amylopectin hydrolysis | Inhibits α-glucosidase II; immunomodulatory |
Trehalose | α-1,1 | Fungi, insects, bacteria | Stress-protectant; high thermal stability |
Structurally, kojibiose’s α-1,2 linkage creates steric constraints that limit hydrogen bonding at the reducing end, reducing its conformational flexibility compared to maltose (α-1,4) but enhancing specificity for enzymes like collagen glucosyltransferases [2] [8]. Unlike trehalose, which forms symmetric, non-reducing crystals, kojibiose’s reducing end participates in epimerization under thermal stress [5].
X-ray crystallography of kojibiose-bound enzymes reveals key interactions stabilizing its unique glycosidic bond. In the kojibiose phosphorylase of Caldicellulosiruptor saccharolyticus, a conserved "WET motif" (Trp391-Glu392-Thr417) forms hydrogen bonds with the non-reducing glucose’s C2-OH and C3-OH groups [2] [7]. NMR spectroscopy (¹H, ¹³C, COSY, HSQC) further delineates its dynamic behavior:
Molecular dynamics simulations (50 ns, GROMOS 45A4 force field) demonstrate that kojibiose adopts a rigid glycosidic torsion angle (φ/ψ = –47°/–15°) with restricted rotation, contrasting the flexibility of α-1,6-linked disaccharides [8].
Kojibiose exhibits moderate thermal stability below 80°C but undergoes epimerization and decomposition at higher temperatures or alkaline pH. Under neutral conditions (pH 7.5, 90°C), it epimerizes at C2 of the reducing glucose to form 2-O-α-D-glucopyranosyl-D-mannose (forward rate: 1.6 × 10⁻⁵ s⁻¹; reverse rate: 3.2 × 10⁻⁵ s⁻¹) [5]. Alkaline conditions (pH >8) accelerate decomposition via β-elimination, yielding 3-deoxyglucosone and 3,6-anhydro derivatives. Activation energy (Eₐ) for decomposition is 98 kJ/mol, lower than that of sophorose (β-1,2-glucobiose, Eₐ = 105 kJ/mol) due to reduced steric protection of the C2–O bond [5].
Table 3: Kinetic Parameters for Kojibiose Degradation at pH 7.5 and 90°C
Reaction | Rate Constant (s⁻¹) | Half-Life (h) |
---|---|---|
Epimerization (forward) | (1.6 ± 0.1) × 10⁻⁵ | 12 |
Epimerization (reverse) | (3.2 ± 0.2) × 10⁻⁵ | 6 |
Decomposition | (4.7 ± 1.1) × 10⁻⁷ | 410 |
Hyperthermophilic enzymes (e.g., mimiviral collagen glucosyltransferase) stabilize kojibiose synthesis at >80°C via homodimerization, which creates extended substrate-binding clefts and cooperative UDP-glucose binding (Hill coefficient = 2.0) [2] [10].
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